molecular formula C9H17NO B13008932 (But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine

(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine

Cat. No.: B13008932
M. Wt: 155.24 g/mol
InChI Key: VUZWXXRXWOBIPX-UHFFFAOYSA-N
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Description

(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine is a chemical compound with the molecular formula C9H17NO. It is used primarily in industrial and scientific research applications. This compound is characterized by its unique structure, which includes a butenyl group and a methyloxetanyl group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine typically involves the reaction of but-3-en-2-ylamine with 3-methyloxetan-3-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: The major products include corresponding oxides or alcohols.

    Reduction: The major products are typically the corresponding amines or hydrocarbons.

    Substitution: The major products are substituted amines or amides.

Scientific Research Applications

(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine: Unique due to its specific structural features.

    Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester: Similar in having a butenyl group but differs in functional groups and applications.

    3-Buten-2-ol, 2-methyl-: Shares the butenyl group but has different chemical properties and uses.

Uniqueness

This compound stands out due to its combination of a butenyl group and a methyloxetanyl group attached to an amine

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-[(3-methyloxetan-3-yl)methyl]but-3-en-2-amine

InChI

InChI=1S/C9H17NO/c1-4-8(2)10-5-9(3)6-11-7-9/h4,8,10H,1,5-7H2,2-3H3

InChI Key

VUZWXXRXWOBIPX-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)NCC1(COC1)C

Origin of Product

United States

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